4-Methyl-3-nitrobenzoic acid

Beschreibung

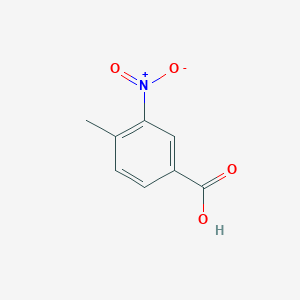

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEWSMNRCUXQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025642 | |

| Record name | 3-Nitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-98-0 | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SVO2C6KJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

369 to 374 °F (NTP, 1992) | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for 4 Methyl 3 Nitrobenzoic Acid and Its Precursors

Regioselective Nitration Strategies for Benzoic Acid Derivatives

The introduction of a nitro group onto the aromatic ring of 4-methylbenzoic acid (p-toluic acid) is the pivotal step in synthesizing 4-methyl-3-nitrobenzoic acid. The primary challenge lies in achieving regioselectivity—directing the nitro group to the precise location (the 3-position) relative to the existing methyl and carboxyl groups. The electron-donating methyl group directs incoming electrophiles to the ortho and para positions, while the electron-withdrawing carboxylic acid group directs them to the meta position. In 4-methylbenzoic acid, these effects converge, favoring substitution at the 3-position, which is ortho to the methyl group and meta to the carboxylic acid.

Classical Nitration Techniques: Mechanism and Optimization of Yield and Purity

The traditional and most widely used method for nitrating aromatic compounds is through electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). suvchemlaboratorychemicals.comCurrent time information in Bangalore, IN. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. suvchemlaboratorychemicals.comCurrent time information in Bangalore, IN.

The mechanism proceeds in two main stages:

Attack by the Aromatic Ring: The π-electron system of the 4-methylbenzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final product. suvchemlaboratorychemicals.com

While effective, classical nitration of benzoic acid can produce a mixture of isomers. For benzoic acid itself, nitration yields primarily 3-nitrobenzoic acid (79%) but also significant amounts of 2-nitrobenzoic acid (20%) and a small amount of 4-nitrobenzoic acid (1%). quora.com However, for the synthesis of this compound from p-toluic acid, the directing effects of the substituents align to give a high yield of the desired isomer. One reported method involves the nitration of p-toluic acid with ammonium (B1175870) nitrate (B79036) in the presence of concentrated sulfuric acid, affording this compound in 88% yield. collegedunia.com Optimization of yield and purity involves careful control of reaction parameters such as temperature (to prevent over-nitration and side reactions), reaction time, and the ratio of acids.

Mechanochemical Approaches to Nitration

In a move towards more sustainable and environmentally friendly chemistry, mechanochemical methods, which use mechanical energy from ball milling or grinding to drive reactions, have been developed for nitration. wiley.comacs.org These techniques often proceed in the absence of bulk solvents, reducing chemical waste and simplifying workup procedures. google.com

Several solvent-free mechanochemical nitration protocols have been reported for aromatic compounds:

Sodium Nitrate and a Lewis Acid Catalyst: Mononitrotoluene has been synthesized by milling toluene (B28343) with sodium nitrate (NaNO₃) and molybdenum trioxide (MoO₃) as a Lewis acid catalyst. This approach avoids the use of corrosive mixed acids. wiley.comgoogle.comwikipedia.org

Iron(III) Nitrate and P₂O₅: A variety of deactivated aromatic compounds have been successfully nitrated in excellent yields using a mixture of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and phosphorus pentoxide (P₂O₅) under high-speed ball milling conditions. sigmaaldrich.com

Saccharin-Derived Reagents: A recyclable, bench-stable organic nitrating reagent derived from saccharin (B28170) has been used for the efficient electrophilic nitration of various aromatic compounds under liquid-assisted grinding (LAG) conditions. acs.org This method enhances green chemistry metrics by minimizing solvent use while maintaining high selectivity and reactivity. acs.orgbyjus.com

These approaches represent a significant advancement in green chemistry, offering a safer and more sustainable alternative to traditional nitration. byjus.com

Interactive Table 1: Comparison of Nitration Methodologies

| Feature | Classical Nitration | Mechanochemical Nitration | Microwave-Assisted Nitration |

|---|---|---|---|

| Reagents | Conc. HNO₃ / H₂SO₄ | Solid nitrating agent (e.g., NaNO₃, Fe(NO₃)₃) + catalyst | HNO₃ or other nitrating agents |

| Solvent | H₂SO₄ (acts as solvent and catalyst) | Often solvent-free or minimal solvent (LAG) | Ionic Liquids or high-boiling polar solvents |

| Energy Input | Thermal (heating/cooling) | Mechanical (milling/grinding) | Microwave Irradiation |

| Reaction Time | Hours | Minutes to Hours | Minutes |

| Key Advantages | Well-established, low-cost reagents | Reduced waste, enhanced safety, "green" | Rapid heating, high efficiency, enhanced yields |

| Key Disadvantages | Large acid waste streams, corrosive, safety hazards | Can require specialized equipment (ball mill) | Requires microwave reactor, potential for pressure buildup |

| Typical Yields | Good to Excellent (e.g., 88% for this compound collegedunia.com) | Good to Excellent sigmaaldrich.com | Excellent curlyarrows.com |

Microwave-Assisted Synthesis in Ionic Liquid Media for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatically reduced reaction times and improved yields. curlyarrows.com When combined with ionic liquids (ILs) as reaction media, further benefits can be realized. Ionic liquids are non-volatile, thermally stable salts that can absorb microwave energy efficiently, acting as both solvent and catalyst. libretexts.org

This synergistic approach has been successfully applied to nitration reactions:

An efficient microwave-assisted synthesis of dihydro- and tetrahydroquinazolines was developed starting from IL-bound 4-bromomethyl-3-nitrobenzoic acid, demonstrating the utility of this method for complex molecules derived from a nitrobenzoic acid core. google.comjst.go.jp

The use of ionic liquids can enhance the rate of reaction by efficiently absorbing microwave energy, leading to superheating and the formation of bulk activated molecules. curlyarrows.com

This methodology offers advantages such as shorter reaction times, simplified workup processes, excellent yields, and a reduced environmental impact, making it a "greener" alternative. libretexts.orgjst.go.jp

Alkylation Reactions in the Synthesis of Substituted Benzoic Acids

The precursor to this compound is 4-methylbenzoic acid (p-toluic acid), a commercially available compound. rsc.org Industrially, it is often produced as an intermediate in the oxidation of p-xylene (B151628) to terephthalic acid. jst.go.jp However, considering its synthesis from a simpler precursor like benzoic acid, a Friedel-Crafts alkylation would be the textbook approach to introduce the methyl group.

The Friedel-Crafts alkylation involves treating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this reaction has significant limitations when applied to benzoic acid:

Ring Deactivation: The carboxylic acid group (-COOH) is a powerful electron-withdrawing and deactivating group. It deactivates the aromatic ring towards electrophilic attack, making the Friedel-Crafts reaction very difficult to achieve.

Catalyst Complexation: The Lewis acid catalyst can form a complex with the lone pairs on the oxygen atoms of the carboxylic acid group, further deactivating the ring. acs.org

Due to these limitations, direct Friedel-Crafts alkylation of benzoic acid is generally not a viable synthetic route. More practical laboratory and industrial approaches to synthesize p-toluic acid include:

Oxidation of p-Xylene or Toluene Derivatives: The most common route involves the oxidation of the methyl group of a toluene derivative. For instance, p-xylene can be oxidized to p-toluic acid, or p-cymene (B1678584) can be oxidized using nitric acid. jst.go.jp

Gattermann-Koch Reaction: Toluene can be converted to p-tolualdehyde using carbon monoxide and a Friedel-Crafts catalyst, which is then oxidized to p-toluic acid.

Carboxylation of Toluene: A kinetic study has been performed on the carboxylation of toluene using carbon dioxide and an aluminum chloride catalyst to directly form p-toluic acid. sigmaaldrich.com

Innovative Synthetic Routes to Orthogonal Functionality on the Aromatic Ring

The term "orthogonal functionality" refers to the presence of multiple reactive groups on a molecule that can be manipulated independently of one another. This compound is an excellent example of a scaffold with orthogonal functionality, possessing a carboxylic acid, a nitro group, and a methyl group. Each of these groups can undergo selective transformations, providing pathways to a diverse range of complex molecules.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd, SnCl₂), which opens up a vast array of subsequent reactions like diazotization, amide formation, or N-alkylation. This transformation can be achieved while leaving the carboxylic acid and methyl groups intact.

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides without affecting the nitro or methyl groups. For example, treatment with thionyl chloride (SOCl₂) converts the acid to 4-methyl-3-nitrobenzoyl chloride, a highly reactive intermediate. collegedunia.com

Methyl Group Oxidation/Halogenation: The methyl group, while generally less reactive, can be oxidized to a carboxylic acid under harsh conditions or halogenated at the benzylic position using radical initiators, providing another handle for functionalization.

Modern synthetic chemistry increasingly relies on C-H functionalization, a powerful strategy to form new bonds by directly converting C-H bonds, which avoids the need for pre-functionalized starting materials. For aromatic compounds, directing groups can be used to achieve site-selective C-H functionalization at positions that might otherwise be inaccessible, such as the meta or para positions, further expanding the toolkit for creating molecules with complex and orthogonal substitution patterns.

Scale-Up Considerations and Process Optimization in Academic Synthesis

Translating a successful laboratory-scale synthesis to a larger, academic scale-up (gram to kilogram) presents unique challenges, particularly for exothermic reactions like nitration. Key considerations include process safety, reaction control, product purity, and efficiency.

Batch vs. Continuous Flow Processing: Traditional synthesis is performed in batch reactors (e.g., round-bottom flasks). While simple, scaling up batch nitrations can be hazardous due to poor heat dissipation, leading to thermal runaways. Continuous flow chemistry, using microreactors or tubular reactors, offers a safer and more efficient alternative. In a flow system, small volumes of reactants are continuously mixed and reacted, allowing for superior control over temperature, pressure, and reaction time.

Process Parameter Optimization: For any scale-up, systematic optimization of process parameters is crucial. This includes:

Temperature: Must be precisely controlled to maximize yield and selectivity while preventing side reactions.

Reagent Stoichiometry and Addition Rate: The ratio of nitrating agent to substrate and the rate of addition must be optimized to ensure complete conversion without generating impurities from over-nitration.

Residence Time (in flow systems): The time the reactants spend in the reactor must be tuned to achieve the desired conversion.

Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates, which can be a challenge in large batch reactors.

Interactive Table 2: Scale-Up Considerations: Batch vs. Continuous Flow

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Poor; surface-area-to-volume ratio decreases on scale-up | Excellent; high surface-area-to-volume ratio |

| Safety | Higher risk of thermal runaway for exothermic reactions | Inherently safer; small reaction volume at any given time |

| Process Control | Difficult to control temperature and mixing uniformly | Precise control over temperature, pressure, and residence time |

| Scalability | Non-linear; re-optimization often required | Easily scalable by running the system for longer or in parallel |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

| Reference Example | Batch nitration of o-xylene (B151617) produced 2% phenolic impurity. | Continuous flow nitration of o-xylene reduced impurity to 0.1%. |

Molecular Structure, Conformation, and Intermolecular Interactions

Computational Determination of Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in defining the molecule's structural and electronic properties.

DFT calculations have been employed to determine the optimized geometry and vibrational frequencies of 4-Methyl-3-nitrobenzoic acid. scirp.orgscirp.org A common approach involves using the B3LYP functional combined with a 6-311++G basis set. scirp.orgscirp.org These theoretical models provide a foundational understanding of the molecule's inherent structural preferences in a gaseous phase, free from intermolecular influences.

Rotational isomerism around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring gives rise to two primary conformers: cis and trans. scirp.org In the cis conformer, the hydroxyl hydrogen of the carboxylic acid group is oriented towards the nitro group. Conversely, in the trans conformer, this hydrogen is directed away from the nitro group. scirp.org

DFT calculations indicate a notable difference in the stability of these two forms. The global minimum energy for the cis conformer has been calculated to be -664.48076 Hartrees, while the trans conformer possesses a slightly higher energy of -664.47774 Hartrees. scirp.orgscirp.org This energy difference reveals that the cis conformer is the more stable of the two, a finding attributed to reduced steric hindrance. Consequently, most subsequent computational analyses focus on the more stable cis configuration. scirp.orgscirp.org

The optimized geometrical parameters derived from DFT calculations offer a detailed picture of the molecule's bond lengths and angles. scirp.org The presence of the electron-withdrawing nitro group and the electron-donating methyl group influences the geometry of the benzene ring. For instance, the ipso C2-C3-C4 bond angle is calculated to be 122.54°, a value consistent with the effects of an electron-withdrawing substituent at the C3 position. scirp.org

A selection of key optimized geometrical parameters for the cis conformer is presented below:

| Parameter | Value |

| Bond Lengths (Å) | |

| C3-N | 1.468 |

| **Bond Angles (°) ** | |

| C2-C3-C4 | 122.54 |

| O=C-O | 123.1 |

| Table 1: Selected optimized geometrical parameters of cis-4-Methyl-3-nitrobenzoic acid from DFT calculations. scirp.org |

Analysis of Cis and Trans Conformer Stability and Energy Profiles

Experimental Determination of Crystalline Structures

Experimental methods, primarily X-ray diffraction, provide definitive data on the arrangement of molecules in the solid state, confirming and complementing computational predictions.

Single crystal X-ray diffraction (SXRD) analysis has successfully determined the crystal structure of this compound. aip.org The analysis reveals that the compound crystallizes in the monoclinic crystal system with a centrosymmetric space group of P21/n. aip.org This experimental finding provides precise lattice parameters and the arrangement of molecules within the unit cell, confirming the solid-state conformation and identifying key intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. aip.orgrsc.orguiowa.edu

The determined unit cell parameters are as follows:

| Parameter | Value |

| a | 7.52 Å |

| b | 21.38 Å |

| c | 10.47 Å |

| α | 90° |

| β | 100.08° |

| γ | 90° |

| Volume | 1657 ų |

| Table 2: Unit cell parameters of this compound from SXRD analysis. aip.org |

Powder X-ray diffraction (PXRD) is another valuable technique used to assess the crystallinity and identify the phase of bulk samples of this compound. aip.org The diffraction pattern obtained from PXRD serves as a fingerprint for the crystalline form, allowing for confirmation of the phase purity of a synthesized batch and for studying potential polymorphism. The peak positions in a PXRD pattern are directly related to the unit cell dimensions determined by SXRD.

Single Crystal X-ray Diffraction (SXRD) Analysis of this compound

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of this compound is governed by a combination of strong and weak hydrogen bonds, which dictate its crystal packing, stability, and physical properties.

The crystal structure of this compound (referred to in some studies as Me-NBA) is characterized by the formation of predictable hydrogen-bonded motifs. rsc.orgresearchgate.net Like many carboxylic acids, it forms a robust centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. rsc.orgresearchgate.netcolab.ws This primary interaction is a dominant feature in the supramolecular assembly of the nitrobenzoic acid series. rsc.org

The molecular packing in nitrobenzoic acids can be further understood as a self-assembly process where these hydrogen-bonding interactions act as the primary directional forces. researchgate.net The combination of the strong carboxylic acid dimer and the weaker, more varied C-H···O interactions results in complex and well-defined three-dimensional networks. rsc.orgacs.org

| C-H···O(carboxyl) | Weak hydrogen bond between a C-H group and an oxygen atom of the carboxyl group. | Works in concert with C-H···O(nitro) interactions to create distinct packing motifs. rsc.orgresearchgate.net |

The network of hydrogen bonds is fundamental to the solid-state stability and mechanical properties of this compound. rsc.orguiowa.edu While strong hydrogen bonds are predictably leveraged for local molecular docking, the weaker C–H⋯O interactions are increasingly recognized as pivotal in governing the extended supramolecular structure and, consequently, the material's physical characteristics. rsc.orgresearchgate.netcolab.ws

The stability of the crystal lattice is directly related to the energy of these intermolecular interactions. The melting point of a compound can reflect the strength of these interactions; this compound's melting point of 187–190°C suggests strong intermolecular forces contributing to a stable crystal lattice.

Studies have systematically investigated how adjusting weak C–H⋯O interactions influences aggregate elasticity and compaction performance. rsc.orgresearchgate.net The mechanical properties of this compound (Me-NBA) have been compared with other substituted nitrobenzoic acids using techniques like powder Brillouin light scattering (BLS). rsc.orguiowa.edu While the aggregate Young's moduli for the series of nitrobenzoic acids were in a relatively narrow range (9.8 to 13.5 GPa), the maximum longitudinal moduli (Mmax), which reflects the strength of interactions along the 1-D tapes, showed significant differences. rsc.orgresearchgate.netcolab.ws For Me-NBA, the Mmax was found to be near 25 GPa, a value shared by its chloro and bromo analogues. rsc.orgcolab.ws This indicates that even minor changes in the pattern of weak hydrogen bonds can significantly alter the mechanical response of the solid material. colab.ws

Table 2: Comparative Mechanical Properties of Substituted Nitrobenzoic Acids

| Compound | Aggregate Young's Modulus (GPa) | Maximum Longitudinal Modulus (Mmax) (GPa) | Tabletability Rank Order |

|---|---|---|---|

| m-nitrobenzoic acid (3-NBA) | 9.8 | 42.0 | 1 |

| p-nitrobenzoic acid (4-NBA) | - | ~25 | 2 |

| This compound (Me-NBA) | - | ~25 | 3 (tie) |

| 4-Chloro-3-nitrobenzoic acid (Cl-NBA) | - | ~25 | 3 (tie) |

| 4-Bromo-3-nitrobenzoic acid (Br-NBA) | 13.5 | ~25 | 3 (tie) |

Data sourced from studies on a series of nitrobenzoic acids (NBA). rsc.orgresearchgate.netcolab.ws

Computational methods have been employed to predict and rationalize the formation of solid solutions between this compound (4Me3NBA) and other structurally similar nitrobenzoic acid derivatives. lu.lvchemrxiv.org Solid solutions are crystalline phases where one chemical compound is incorporated into the crystal lattice of another. chemrxiv.org These studies often involve comparing 4Me3NBA with its analogues where the methyl group is replaced by a chlorine atom (4-chloro-3-nitrobenzoic acid or 4Cl3NBA) or a hydroxyl group (4-hydroxy-3-nitrobenzoic acid or 4OH3NBA). chemrxiv.org

Quantum chemical calculations are used to assess the energetic and structural feasibility of forming these binary systems. lu.lvsciforum.net The research investigates how the substitution of a methyl group with a chlorine atom, which are often interchangeable in crystal structures, affects the likelihood of solid solution formation. chemrxiv.org Despite the similarity, replacing the methyl group with a chlorine atom in the nitrobenzoic acid isomers introduces notable differences in weak intermolecular interactions, causing each compound to crystallize in a unique structure. chemrxiv.org

Experimental studies, often involving crystallization from a solvent followed by analysis using X-ray powder diffraction (XRPD) and thermal analysis, are used to confirm computational predictions. lu.lv In the case of the 4-substituted-3-nitrobenzoic acids, a high solubility of up to 50 mol% was observed for 4Cl3NBA in 4Me3NBA. chemrxiv.org This indicates that while the parent compounds are not isostructural, a significant degree of molecular replacement is possible within the crystal lattice, leading to the formation of a partial solid solution. chemrxiv.orgchemrxiv.org The dominant intermolecular interactions, such as the hydrogen bonds formed by the carboxylic group, are maintained, which appears to be a key aspect for solid solution formation in these systems. chemrxiv.orglu.lv

Table 3: Summary of Solid Solution Formation Studies for this compound (4Me3NBA)

| Binary System | Computational Finding | Experimental Result |

|---|---|---|

| 4Me3NBA – 4Cl3NBA | Replacement of methyl with Cl was calculated to increase total intermolecular interaction energy. chemrxiv.org | Partial solid solution forms. High solubility (over 50 mol%) of 4Cl3NBA in 4Me3NBA was observed. chemrxiv.org |

| 4Me3NBA – 4OH3NBA | Replacing hydroxyl-containing molecules with methyl-containing molecules is possible to a significant extent. chemrxiv.org | Partial solid solution forms. Solubility of MeNBA in OHNBA is between 10 to 40 mol%. chemrxiv.org |

These studies demonstrate that solid solution formation is affected by both the functional groups being exchanged and their positions on the molecule. chemrxiv.orgchemrxiv.org

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Me-NBA, 4Me3NBA |

| m-nitrobenzoic acid | 3-NBA |

| p-nitrobenzoic acid | 4-NBA |

| 4-Chloro-3-nitrobenzoic acid | Cl-NBA, 4Cl3NBA |

| 4-Bromo-3-nitrobenzoic acid | Br-NBA |

Spectroscopic Characterization and Vibrational Dynamics

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Experimental Spectra Acquisition and Vibrational Mode Assignments

The experimental spectra for MNBA have been recorded to high precision. The FTIR spectrum is typically measured in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded between 3500–50 cm⁻¹. These spectra reveal a complex series of absorptions and scattering peaks corresponding to the 54 fundamental vibrational modes expected for a molecule of its size and Cₛ point group symmetry.

The assignment of these modes to specific molecular motions is achieved through a normal coordinate analysis, often supported by computational methods. The Potential Energy Distribution (PED) is crucial for these assignments, as it quantifies the contribution of each internal coordinate to a specific vibrational mode. For instance, C-C stretching vibrations of the benzene (B151609) ring are identified, though some modes exhibit significant mixing with other vibrations, making unequivocal assignment challenging without theoretical support.

Table 1: Selected Experimental Vibrational Mode Assignments for 4-Methyl-3-nitrobenzoic Acid

| Observed Frequency (FTIR, cm⁻¹) | Observed Frequency (FT-Raman, cm⁻¹) | Vibrational Assignment | Potential Energy Distribution (PED) % |

|---|---|---|---|

| 1713 | - | ν(C=O) | ν(C=O)(80) |

| 1535 | 1538 | νₐₛ(NO₂) | νₐₛ(NO₂)(75) |

| 1355 | 1356 | νₛ(NO₂) | νₛ(NO₂)(61) |

| 1319 | 1316 | ν(C-OH) | ν(C-OH)(29) + Ring modes(47) |

| 1267 | - | ν(C-C) | ν(C-C)(49) + Ring modes |

| 805 | - | CCC bend | CCC bend + other modes |

ν: stretching; νₐₛ: asymmetric stretching; νₛ: symmetric stretching. Data sourced from Prashanth, J., et al. (2015). chemicalbook.com

Comparison of Experimental and Theoretically Computed Vibrational Frequencies

To refine and confirm the experimental vibrational assignments, theoretical calculations using Density Functional Theory (DFT) are widely employed. csic.es For MNBA, calculations are often performed at the B3LYP/6-311++G level of theory. chemicalbook.com

The raw, unscaled theoretical frequencies typically show a deviation from the experimental values due to the harmonic approximation used in the calculations. asianpubs.org To correct for this, the computed frequencies are uniformly scaled. After applying refined scaling factors, the root mean square (RMS) error between the calculated and experimental frequencies for MNBA was reduced to a value of 11.68 cm⁻¹, indicating a very good agreement between theory and experiment. chemicalbook.comnih.gov This strong correlation allows for the confident assignment of even complex or highly mixed vibrational modes. chemicalbook.com The theoretically constructed spectra show satisfactory agreement with the observed spectra. nih.gov

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (FTIR) | Experimental (FT-Raman) | Calculated (Scaled) |

|---|---|---|---|

| ν(C=O) | 1713 | - | 1714 |

| νₐₛ(NO₂) | 1535 | 1538 | 1535 |

| νₛ(NO₂) | 1355 | 1356 | 1355 |

| ν(C-OH) | 1319 | 1316 | 1313 |

| δ(OH) | 1425 | - | 1459 |

ν: stretching; δ: in-plane bending; νₐₛ: asymmetric stretching; νₛ: symmetric stretching. Data sourced from Prashanth, J., et al. (2015). chemicalbook.comrsc.org

Analysis of Characteristic Vibrations of Nitro and Carboxylic Acid Groups

The vibrational spectra are particularly sensitive to the substituent groups, providing clear markers for the nitro (NO₂) and carboxylic acid (COOH) moieties. csic.es

Nitro Group (NO₂): The nitro group has several characteristic vibrations. csic.es The asymmetric stretching vibration, νₐₛ(NO₂), appears as a strong band in both the FTIR and FT-Raman spectra at approximately 1535 cm⁻¹. asianpubs.org The symmetric stretching vibration, νₛ(NO₂), is also clearly identified with strong intensity around 1355 cm⁻¹. chemicalbook.com A rocking vibration of the nitro group is observed at a lower frequency, near 532 cm⁻¹, though it is described as a mixed mode. chemicalbook.com

Carboxylic Acid Group (COOH): This group is responsible for nine characteristic vibrations. chemicalbook.com The most prominent of these is the carbonyl stretching vibration, ν(C=O), which gives rise to a very strong absorption in the FTIR spectrum at 1713 cm⁻¹. asianpubs.orgrsc.org The O-H stretching vibration is typically broad and located at higher wavenumbers. The in-plane O-H bending, δ(OH), is observed at 1425 cm⁻¹ in the FTIR spectrum. chemicalbook.com The C-OH stretching vibration is found around 1319 cm⁻¹ (FTIR) and 1316 cm⁻¹ (FT-Raman), though it is significantly mixed with ring vibrations. chemicalbook.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C, within a molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides distinct signals for the protons in different locations on the molecule. chemicalbook.com Spectra recorded in deuterated chloroform (B151607) (CDCl₃) show a singlet for the three methyl (-CH₃) protons at approximately 2.65 ppm. The aromatic region displays a complex pattern corresponding to the three protons on the benzene ring. These appear as a doublet between 7.41-7.49 ppm, a doublet of doublets between 8.08-8.16 ppm, and a doublet between 8.51-8.54 ppm. A broad singlet, attributed to the acidic proton of the carboxylic acid group, has been observed around 5.36 ppm in CDCl₃. In a different solvent, DMSO-d₆, the aromatic protons appear at 7.64 ppm, 8.12 ppm, and 8.42 ppm, with the methyl protons at 2.60 ppm and the acidic proton shifted significantly downfield to 13.5 ppm.

Table 3: Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton Environment | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

|---|---|---|---|

| -COOH | ~5.36 | ~13.5 | Broad Singlet |

| Aromatic H | 8.51 - 8.54 | 8.415 | Doublet |

| Aromatic H | 8.08 - 8.16 | 8.121 | Doublet of Doublets |

| Aromatic H | 7.41 - 7.49 | 7.636 | Doublet |

| -CH₃ | 2.65 | 2.598 | Singlet |

Data sourced from ChemicalBook and B.Srinivas et al. Der Pharma Chemica, 2015, 7(5):251-256.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. While detailed, peer-reviewed assignments for this compound are not widely published, spectral data has been recorded in DMSO-d₆. guidechem.com Generally, carbon chemical shifts for aromatic compounds appear in the 110-170 ppm range. For MNBA, one would expect to find eight distinct signals. The carbon of the carboxylic acid group (-COOH) is expected to resonate at the lowest field, typically above 165 ppm. The carbon attached to the electron-withdrawing nitro group would also be significantly deshielded. The remaining four aromatic carbons would appear in the typical aromatic region, while the methyl carbon (-CH₃) would be found at the highest field (upfield), usually below 25 ppm.

Application of LC-NMR in Characterization of Related Compounds

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the structure elucidation power of NMR spectroscopy. numberanalytics.com This method is particularly valuable for the analysis of complex mixtures, such as those encountered in environmental samples or reaction monitoring, where it can separate and identify individual components, including isomers. numberanalytics.comresearchgate.net

In the context of nitroaromatic compounds, LC-NMR has been instrumental in the characterization of polar explosives and their degradation products in groundwater from former ammunition production sites. researchgate.net The technique allows for the identification of unknown transformation products and metabolites that might be overlooked in targeted analyses. researchgate.net For instance, various methylnitrobenzoic acids and other related polar compounds have been successfully identified in environmental samples using a combination of LC-NMR and LC-MS (Liquid Chromatography-Mass Spectrometry). researchgate.netresearchgate.net

The non-destructive nature of the NMR detector is a significant advantage, as it provides extensive structural information. researchgate.net Complete chromatographic separation is not always a prerequisite, as the narrow signals in NMR spectra can often allow for the identification of multiple compounds within a single spectrum. researchgate.net Both on-line and off-line LC-NMR methods have been developed and applied for quantitative analysis, offering versatility in sample handling and analysis. bwise.kr

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules. For this compound, it provides insights into its optical properties.

The optical band gap of a single crystal of this compound (4M3N) has been determined from its UV-Vis-NIR spectrum. Studies have reported the calculated optical band gap to be approximately 2.90 eV to 2.91 eV. aip.orgaip.orgresearchgate.net The lower cut-off wavelength for this compound has been observed at 404 nm. researchgate.net The electronic transitions in the molecule are characteristic of the conjugated aromatic system, which is influenced by the presence of both an electron-withdrawing nitro group and an electron-donating methyl group.

Single crystals of this compound exhibit good optical transmittance in the visible and near-infrared (NIR) regions. aip.orgresearchgate.net Specifically, the crystal has been shown to have up to 80% optical transmittance in the Vis-NIR range. aip.orgaip.orgresearchgate.net This high transmittance indicates the potential utility of the material for optical applications. aip.org

| Optical Property | Value | Source |

| Optical Band Gap | 2.90 - 2.91 eV | aip.orgaip.orgresearchgate.net |

| Lower Cut-off Wavelength | 404 nm | researchgate.net |

| Optical Transmittance | ~80% in Vis-NIR | aip.orgaip.orgresearchgate.net |

Determination of Optical Band Gap and Electronic Transitions

Mass Spectrometry in Structural Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound and related nitrobenzoic acids, mass spectrometry provides characteristic fragmentation patterns that aid in their identification.

In the electron ionization (EI) mass spectrum of 3-Methyl-4-nitrobenzoic acid, a related isomer, the molecular ion peak is observed. nist.gov For nitrobenzoic acids in general, decarboxylation of the molecular anions is a common fragmentation pathway observed in mass spectra. researchgate.net The position of the nitro group relative to the carboxylic acid group can influence the fragmentation pattern. For example, nitro groups in the ortho position to the carboxyl group can lead to destabilization of the C-COOH bond. researchgate.net

The use of derivatization techniques, followed by gas chromatography-mass spectrometry (GC-MS), can also be employed for the analysis of nitroaromatic compounds. nih.gov For instance, silylated derivatives of nitrobenzoic acids show characteristic fragment ions related to the nitro group and the benzene ring. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is another powerful method for the detection and identification of nitrobenzoic acids and their salts. researchgate.net Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that can produce protonated or deprotonated molecular ions, which are useful for molecular weight determination.

Quantum Chemical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 4-Methyl-3-nitrobenzoic acid, DFT calculations have been employed to determine its optimized geometry, vibrational frequencies, and various electronic parameters. These calculations confirm that the molecule has a cis conformer which is more stable than the trans conformer. scirp.org The cis form's stability is attributed to reduced steric hindrance between the nitro (-NO₂) and carboxylic acid (-COOH) groups. The molecule belongs to the Cₛ point group symmetry. scirp.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studies on this compound and similar aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly selected. scirp.orgresearchgate.net This functional provides a reliable balance between computational cost and accuracy for many organic molecules.

The basis set, which describes the atomic orbitals used in the calculation, is equally critical. The Pople-style basis set, specifically 6-311++G(d,p) , has been extensively used for MNBA. scirp.orgresearchgate.net The components of this basis set notation signify:

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for accurately describing anions and weak, long-range interactions.

(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron density distribution, which is crucial for accurate bonding representation.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield optimized geometrical parameters and vibrational frequencies that are in good agreement with experimental FTIR and FT-Raman data. scirp.orgresearchgate.net

For this compound, these properties have been calculated using the B3LYP/6-311++G level of theory. scirp.org The presence of the electron-withdrawing nitro group and the electron-donating methyl group, along with the carboxylic acid function, results in a significant dipole moment and polarizability, indicating its potential for NLO applications.

| Property | Calculated Value | Basis Set / Functional | Reference |

|---|---|---|---|

| Dipole Moment (μ) | 4.7148 D | B3LYP/6-311G(d,p) | dergipark.org.tr |

| First Order Hyperpolarizability (β) | 1.23 x 10⁻³⁰ esu | DFT Calculations |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgiucr.org A smaller gap suggests the molecule is more reactive and can be easily excited. iucr.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). dergipark.org.tr These descriptors provide quantitative measures of the molecule's stability and reactivity. For instance, chemical hardness (η) quantifies the resistance to change in electron distribution, while the electrophilicity index (ω) measures the propensity of a species to accept electrons. dergipark.org.tr

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored based on its electrostatic potential value.

Red/Yellow Regions : Indicate negative potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. For MNBA, these regions are expected around the oxygen atoms of the carboxylic acid and nitro groups.

Blue Regions : Indicate positive potential, which is electron-deficient. These areas are prone to nucleophilic attack. For MNBA, the hydrogen atom of the carboxylic acid group is a primary site of positive potential.

Green Regions : Represent neutral or zero potential, typically found over nonpolar parts of the molecule like the carbon-hydrogen bonds of the methyl group and the aromatic ring.

MEP analysis helps in understanding intermolecular interactions and provides a visual guide to the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netscirp.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant charge transfer and stabilization of the molecule.

For this compound, key intramolecular interactions would include:

Hyperconjugation involving the methyl group.

Delocalization of electron density from the lone pairs of the oxygen atoms in the nitro and carboxylic acid groups into the antibonding orbitals (π*) of the benzene (B151609) ring.

Interactions between the π orbitals of the benzene ring and the π* orbitals of the nitro and carboxyl groups.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from the results of a quantum chemical calculation. chemrxiv.orgresearchgate.net These charges provide a quantitative estimate of the electron distribution.

In this compound, the Mulliken charges reveal the effects of the different substituent groups:

The oxygen atoms of the nitro and carboxylic acid groups are expected to have the most negative charges due to their high electronegativity.

The nitrogen atom of the nitro group and the carbonyl carbon of the carboxylic acid are expected to carry a significant positive charge.

The hydrogen atom of the hydroxyl group in the carboxylic acid will be highly positive, reflecting its acidic nature.

This charge distribution is fundamental to the molecule's electrostatic potential and its reactivity towards other chemical species. researchgate.netscirp.org

Non-Linear Optical (NLO) Property Predictions

First-Order Hyperpolarizability (β) Evaluation

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in predicting the non-linear optical (NLO) properties of this compound (4M3NBA). The first-order hyperpolarizability (β), a key indicator of a molecule's potential for second-harmonic generation, has been a primary focus of these computational studies.

Different studies employing DFT methods with varying basis sets have reported several values for the first-order hyperpolarizability of 4M3NBA. One study using the B3LYP/6-311++G basis set calculated the total first-order hyperpolarizability (β₀) to be 3.66 x 10⁻³⁰ cm⁵/esu. scirp.org Another DFT calculation reported a β value of 1.23 x 10⁻³⁰ esu. A separate investigation found the first-order hyperpolarizability to be 9.104 × 10⁻³⁰ cm⁵/esu.

These values are often compared to that of urea (B33335), a standard reference material for NLO properties. For instance, the calculated β₀ of 3.66 x 10⁻³⁰ cm⁵/esu is approximately 9.8 times greater than that of urea (0.3728 × 10⁻³⁰ cm⁵/esu). scirp.org This significant enhancement is attributed to the molecular structure of 4M3NBA, which features both an electron-donating methyl group (-CH₃) and an electron-withdrawing nitro group (-NO₂) attached to the benzoic acid framework. This "push-pull" electronic system facilitates intramolecular charge transfer, a crucial factor for high NLO response. scirp.org The enhanced charge transfer from the methyl group, in particular, is credited with its hyperpolarizability being greater than that of 3-nitrobenzoic acid.

The stability of different molecular conformations of 4M3NBA has also been considered. DFT calculations indicate that the cis conformer, where the hydroxyl group of the carboxylic acid is oriented towards the nitro group, is more stable than the trans conformer. scirp.org Consequently, the NLO properties are typically evaluated for this more stable cis conformation. scirp.org

| Computational Method | Calculated β Value (esu) | Reference Compound | β of Reference (esu) | Relative Enhancement |

|---|---|---|---|---|

| DFT (B3LYP/6-311++G) | 3.66 x 10⁻³⁰ | Urea | 0.3728 x 10⁻³⁰ | ~9.8 times |

| DFT | 1.23 x 10⁻³⁰ | Not Specified | Not Specified | Not Specified |

| Not Specified | 9.104 x 10⁻³⁰ | 3-nitrobenzoic acid | 8.473 x 10⁻³⁰ | Higher |

Theoretical Assessment of NLO Behavior and Potential Applications

The theoretical assessments of this compound's NLO behavior consistently suggest its potential for applications in NLO materials. scirp.org The significant first-order hyperpolarizability values calculated through quantum chemical methods are a primary indicator of this potential. scirp.org The presence of both electron-donating and electron-withdrawing groups is a well-established molecular design strategy for enhancing NLO properties, and 4M3NBA fits this model.

The large hyperpolarizability suggests that 4M3NBA could be a promising candidate for applications such as frequency conversion and optical data storage. aip.org Organic materials like 4M3NBA are often favored over inorganic crystals for certain NLO applications due to their potentially higher optical nonlinearities and the ease with which their molecular structure can be modified to optimize specific properties. aip.org The calculated NLO properties, validated by experimental techniques like the Kurtz-Perry powder test, support the utility of 4M3NBA in the development of new NLO materials.

Third-Order Nonlinear Susceptibility (χ³) and Refractive Index from Z-scan Calculations

Experimental investigations using the Z-scan technique have provided data on the third-order nonlinear optical properties of this compound single crystals. The Z-scan method allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order nonlinear susceptibility (χ³) can be derived.

In one study, a high-quality single crystal of 4M3NBA was grown using the Bridgman-Stockbarger method. aip.orgaip.org Z-scan measurements performed on this crystal using a continuous wave laser at a wavelength of 640 nm yielded a third-order nonlinear susceptibility (χ³) value of 5.60 × 10⁻⁸ esu. aip.org This result indicates that the 4M3NBA crystal is suitable for third-order NLO applications. aip.org Such applications could include optical limiting and all-optical switching.

The study also determined the nonlinear refractive index and the nonlinear optical absorption coefficient from the Z-scan experiment. aip.orgaip.org The organic nature of the 4M3NBA crystal contributes to its high optical sensitivity and ultra-fast NLO response time compared to many inorganic materials. aip.org

| Property | Symbol | Measured Value | Wavelength |

|---|---|---|---|

| Third-Order Nonlinear Susceptibility | χ³ | 5.60 x 10⁻⁸ esu | 640 nm |

| Nonlinear Refractive Index | n₂ | Value Calculated | 640 nm |

| Nonlinear Optical Absorption Coefficient | β | Value Calculated | 640 nm |

Chemical Reactivity and Mechanistic Investigations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation. guidechem.com These transformations are fundamental in utilizing 4-Methyl-3-nitrobenzoic acid as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. chemimpex.com

This compound readily undergoes esterification, a reaction that converts the carboxylic acid into an ester. chemimpex.comcymitquimica.com The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. truman.eduacs.org

A typical laboratory synthesis of methyl 4-methyl-3-nitrobenzoate involves refluxing this compound with methanol (B129727) and a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.com The methyl ester is a useful derivative, appearing as pale yellow needles with a melting point of 51°C. chemicalbook.com Research has also explored variants of this reaction, such as using microwave irradiation to accelerate the process, which has been shown to be effective for structurally similar compounds like 4-fluoro-3-nitrobenzoic acid. usm.my

Table 1: Examples of Esterification Reactions

| Reactant | Reagents & Conditions | Product | Yield | Reference(s) |

| This compound | Methanol, conc. H₂SO₄, reflux 8h | Methyl 4-methyl-3-nitrobenzoate | 91.57 g from 100 g acid | chemicalbook.com |

| 3-Nitrobenzoic acid | Methanol, conc. H₂SO₄, reflux 1h | Methyl 3-nitrobenzoate | - | truman.edu |

| 4-Amino-3-nitrobenzoic acid | Methanol, conc. H₂SO₄, 30 min - 16h | 4-Amino-3-nitrobenzoic acid methyl ester | Workable yield at 1h | acs.org |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄, Microwave 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | Good | usm.my |

The carboxylic acid functional group of this compound can be converted into an amide through reaction with an amine. chemimpex.com This transformation typically requires the activation of the carboxylic acid. One common method involves converting the acid into a more reactive acyl chloride. For instance, 4-methyl-3-nitrobenzoyl chloride can be prepared by treating this compound with thionyl chloride (SOCl₂). derpharmachemica.com The resulting acyl chloride is highly reactive and readily couples with amines to form the corresponding amide.

In a documented synthesis, 4-methyl-3-nitrobenzoyl chloride was reacted with p-anisidine (B42471) in the presence of a base like triethylamine (B128534) to yield N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide with a high yield of 85%. derpharmachemica.com Modern coupling reagents are also employed to facilitate amidation directly from the carboxylic acid without isolating the acyl chloride intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are effective for coupling nitrobenzoic acids with anilines. nih.gov

Table 2: Synthesis of Amide Derivatives

| Reactant | Reagents & Conditions | Product | Yield | Reference(s) |

| This compound | 1. SOCl₂, 80°C, 2h 2. p-Anisidine, Triethylamine, THF, 0°C | N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide | 85% | derpharmachemica.com |

| 4-Hydroxy-3-nitrobenzoic acid | 4-Methoxy aniline (B41778), EDCI, DMAP, CH₂Cl₂, rt, 8h | N-(4-methoxyphenyl)-4-hydroxy-3-nitrobenzamide | - | nih.gov |

| 4-Nitrobenzoic acid | Aniline, Novel Coupling Agent, K₂CO₃, THF, rt | N-Phenyl-4-nitrobenzamide | Excellent | lookchemmall.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a known reaction for this compound, though it is generally challenging for aromatic carboxylic acids. guidechem.com Unlike aliphatic acids, the direct loss of CO₂ from an aromatic ring is unfavorable due to the instability of the resulting aryl anion intermediate. nih.gov Consequently, this transformation often requires harsh conditions, such as high temperatures in the presence of a copper catalyst. nih.gov

More recent and milder methods have been developed, notably using palladium catalysis. Mechanistic studies on the palladium-catalyzed protodecarboxylation of aromatic acids suggest a two-part process. nih.gov The first step is a decarboxylative palladation, where the aromatic acid reacts with a palladium(II) source to form an aryl-palladium intermediate with the release of CO₂. nih.gov The second, and often rate-determining, step is the protodepalladation of this intermediate, where a proton source cleaves the aryl-palladium bond to yield the decarboxylated aromatic product. nih.gov For some nitro-aromatic acids, such as the related 4-nitrophenylacetic acid, a spontaneous decarboxylation mechanism has been proposed that involves a "decarboxylation loop," where the carboxylate anion acts as a reductant and the acidic proton of the carboxylic acid serves as an oxidant. researchgate.net

Amidation Reactions and Synthesis of Amide Derivatives

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the compound's reactivity. Its primary reactions are reduction to an amino group and its role in activating the aromatic ring for nucleophilic substitution.

The reduction of the nitro group to a primary amine (-NH₂) is one of the most important transformations of this compound and related nitroarenes. masterorganicchemistry.com This reaction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the electronic properties of the molecule. masterorganicchemistry.com

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: The use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl is a classic and robust method for reducing aromatic nitro groups. masterorganicchemistry.comevitachem.com

The mechanism of nitro group reduction is generally understood to follow the model proposed by Haber, which outlines two potential pathways. masterorganicchemistry.comunimi.it

Direct Route: The nitro group is sequentially reduced to nitroso (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the aniline (-NH₂). unimi.it

Condensation Route: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy derivative, which is then further reduced to azo and hydrazo species before finally yielding the two molecules of the corresponding amine. unimi.it

The nitro group itself is a poor leaving group and is rarely displaced in nucleophilic aromatic substitution (SNAr) reactions. However, its powerful electron-withdrawing nature strongly activates the aromatic ring towards such substitutions, particularly when a good leaving group (like a halogen) is located at the ortho or para position relative to the nitro group. google.com

While this compound does not have a suitable leaving group for a typical SNAr reaction, its structural isomers and related compounds demonstrate the activating effect of the nitro group. For example, in 4-chloro-3-nitrobenzoic acid, the chlorine atom is positioned para to the activating nitro group. This arrangement facilitates its displacement by nucleophiles like methylamine (B109427) to form 4-(methylamino)-3-nitrobenzoic acid. google.com This highlights the crucial role of the nitro group in enabling SNAr reactions on the benzene (B151609) ring, even though it does not participate directly as a leaving group. google.com

Nucleophilic Substitution Reactions

Reactions at the Methyl Group

The methyl group attached to the aromatic ring of this compound can undergo oxidation to form a carboxylic acid group, yielding 3-nitroisophthalic acid. This transformation requires specific oxidizing agents and controlled reaction conditions.

Various methods have been developed for the oxidation of methyl groups on nitrotoluene derivatives, which can be adapted for this purpose. Common oxidizing agents include potassium permanganate (B83412), potassium dichromate, and nitric acid. google.com For instance, the oxidation of a related compound, 2,4-dimethylnitrobenzene, to 3-methyl-4-nitrobenzoic acid has been achieved using diluted nitric acid under controlled temperature and pressure (100–135°C and 0.8–1.2 MPa). google.com Another method employs chromium trioxide in sulfuric acid with a stepwise increase in temperature to manage the reaction kinetics and ensure the stability of the nitro group.

Furthermore, catalytic oxidation processes offer an alternative route. One such method involves the use of a cobalt catalyst, such as cobalt acetate, in a fatty acid solvent like acetic acid, with an initiator like acetaldehyde, and bubbling an oxygen-containing gas (e.g., air) through the mixture. google.com These methods highlight the possibility of selectively oxidizing the methyl group while the other functional groups remain intact.

Substituent Effects on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic effects of its three substituents: the nitro group (-NO₂), the methyl group (-CH₃), and the carboxylic acid group (-COOH). noaa.govscirp.org

Nitro Group (-NO₂): This is a powerful electron-withdrawing group due to both the inductive effect and the resonance effect (mesomeric effect). scirp.org It strongly deactivates the ring towards electrophilic attack and is a meta-director. numberanalytics.com

Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. scirp.orgnumberanalytics.com

Methyl Group (-CH₃): This is an electron-donating group, primarily through hyperconjugation and a weak inductive effect. scirp.org It activates the ring towards electrophilic substitution and is an ortho/para-director. numberanalytics.com

In this compound, the substituents are positioned such that their directing effects are in conflict. The carboxylic acid is at position 1, the nitro group at position 3, and the methyl group at position 4. The two deactivating groups (-COOH and -NO₂) withdraw electron density from the ring, making it significantly less reactive than benzene. uoanbar.edu.iq The activating methyl group partially counteracts this deactivation. numberanalytics.com

The orientation of further substitution is determined by the interplay of these groups. The powerful meta-directing influence of the nitro and carboxyl groups deactivates the positions ortho and para to them. The ortho/para-directing methyl group activates the positions ortho (C5) and para (C1, already substituted) to itself. The position C5 is ortho to the methyl group and meta to the nitro group, making it a likely site for electrophilic attack.

Table 2: Substituent Effects on the Aromatic Ring of this compound. scirp.orgnumberanalytics.com

Derivatives of 4 Methyl 3 Nitrobenzoic Acid: Synthesis and Structure Activity Relationship Studies

Synthesis of Esters and Amides of 4-Methyl-3-nitrobenzoic Acid

The carboxyl group of this compound is a key site for derivatization, readily undergoing esterification and amidation reactions to form a diverse array of compounds.

Esterification is commonly achieved through methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester of this compound can be synthesized by refluxing the acid with methanol (B129727) and a catalytic amount of sulfuric acid. An alternative efficient method for preparing the methyl ester involves using trimethyl orthoacetate, which gives the product in nearly quantitative yield. The methyl ester derivative, methyl 4-amino-3-nitrobenzoate, is noted for its high degree of symmetry due to intramolecular hydrogen bonding.

Amidation typically proceeds by first converting the carboxylic acid to a more reactive acyl chloride. This is accomplished by treating this compound with a chlorinating agent like thionyl chloride. The resulting 4-methyl-3-nitrobenzoyl chloride can then be reacted with various amines to yield the corresponding amides. For example, condensation with p-anisidine (B42471) in the presence of triethylamine (B128534) produces N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide. Similarly, amides can be formed by reacting the methyl ester derivative with ammonia, although this process can be slow, sometimes requiring several days at room temperature.

| Derivative Type | Reaction | Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Ester | Fischer-Speier Esterification | M |

Advanced Applications in Materials Science Research

Development of Specialty Polymers with Enhanced Properties

4-Methyl-3-nitrobenzoic acid serves as a crucial monomer or additive in the synthesis of specialty polymers. Its incorporation into polymer chains can significantly improve key material properties. Researchers have noted its utility in enhancing the thermal stability and chemical resistance of polymers, attributes that are critical for materials used in demanding environments such as the automotive and aerospace industries. vulcanchem.comchemimpex.com The rigid aromatic core and the polar nitro group contribute to stronger intermolecular forces within the polymer matrix, leading to higher heat deflection temperatures and reduced degradation at elevated temperatures. Furthermore, its chemical structure can impart increased resistance to solvents and corrosive agents. chemimpex.com

Application in Non-Linear Optical (NLO) Materials Development

The field of non-linear optics (NLO) has identified this compound (often abbreviated as 4M3N in this context) as a promising organic material. scirp.orgacs.org Its molecular structure, which combines an electron-donating methyl group and an electron-withdrawing nitro group, facilitates intramolecular charge transfer, a key requirement for NLO activity. This charge transfer leads to a high molecular hyperpolarizability, which is a measure of a material's ability to interact with and alter the properties of light. Studies have shown its potential for applications requiring third-order NLO responses, such as optical switching and data storage. researchgate.netsemnan.ac.ir

Crystal Growth Techniques for NLO Organic Crystals

To be utilized in NLO devices, this compound must be grown into high-quality, large single crystals. Researchers have successfully employed several techniques to achieve this.

Bridgman-Stockbarger Method: This is a melt-growth technique where high-quality, bulk single crystals of 4M3N have been grown. researchgate.netaip.orgresearching.cn The process involves melting the purified material in a sealed ampoule and slowly passing it through a sharp temperature gradient, allowing for controlled solidification and crystal formation. acs.orgcnr.it This method is noted for producing large, optically transparent crystals suitable for NLO applications.

Slow Evaporation Solution Growth Technique: This method involves dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. researchgate.net As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of crystals. Studies report growing 4M3N crystals from an ethanol-water mixture, which crystallize in a monoclinic system with the P21/n space group. researchgate.net

Evaluation of NLO Response using Z-scan Techniques